

# Technical Guide: RP 70676 (CAS 136609-26-2) - A Potent ACAT Inhibitor

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## Compound of Interest

Compound Name: RP 70676

Cat. No.: B1663315

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## Abstract

**RP 70676**, identified by CAS number 136609-26-2, is a potent and orally bioavailable inhibitor of acyl-CoA:cholesterol O-acyl transferase (ACAT). This document provides a comprehensive technical overview of **RP 70676**, including its mechanism of action, physicochemical properties, and key experimental data. Detailed methodologies for relevant assays are provided, and critical pathways and workflows are visualized to support further research and development efforts.

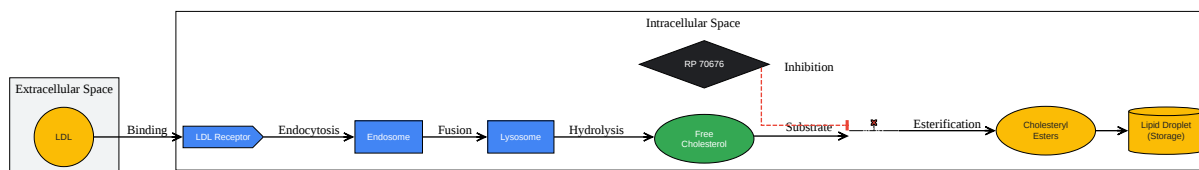
## Core Compound Information

Parameter	Value	Reference
Compound Name	RP 70676	[1][2]
CAS Number	136609-26-2	[1][2]
Molecular Formula	C25H28N4S	[2][3]
Molecular Weight	416.58 g/mol	[2]
Synonyms	1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)thio)pentyl)-3,5-dimethyl-1H-pyrazole	[2]
Purity	≥98%	[4]
Appearance	Solid powder	[3]

## Mechanism of Action

**RP 70676** is a potent inhibitor of acyl-CoA:cholesterol O-acyl transferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. By inhibiting ACAT, **RP 70676** prevents the accumulation of cholesteryl esters within cells, a key process in the development of atherosclerosis.

## Signaling Pathway of ACAT Inhibition



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Caption: Mechanism of Action of **RP 70676** as an ACAT inhibitor.

## In Vitro Efficacy

**RP 70676** has demonstrated potent inhibitory activity against ACAT from various species and tissues. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are summarized below.

Target	Species/Tissue	IC <sub>50</sub> (nM)	Reference
ACAT	Rat	25	<a href="#">[1]</a> <a href="#">[5]</a>
ACAT	Rabbit	44	<a href="#">[1]</a> <a href="#">[5]</a>
ACAT	Rabbit Arterial	40	<a href="#">[5]</a>
ACAT	Hamster Liver	21	<a href="#">[5]</a>
ACAT	Rabbit Intestine (cholesterol-fed)	108	<a href="#">[5]</a>
ACAT	Human Hepatic	44	<a href="#">[5]</a>
ACAT	Murine Macrophages (P388D)	540	<a href="#">[5]</a>

## Pharmacokinetics

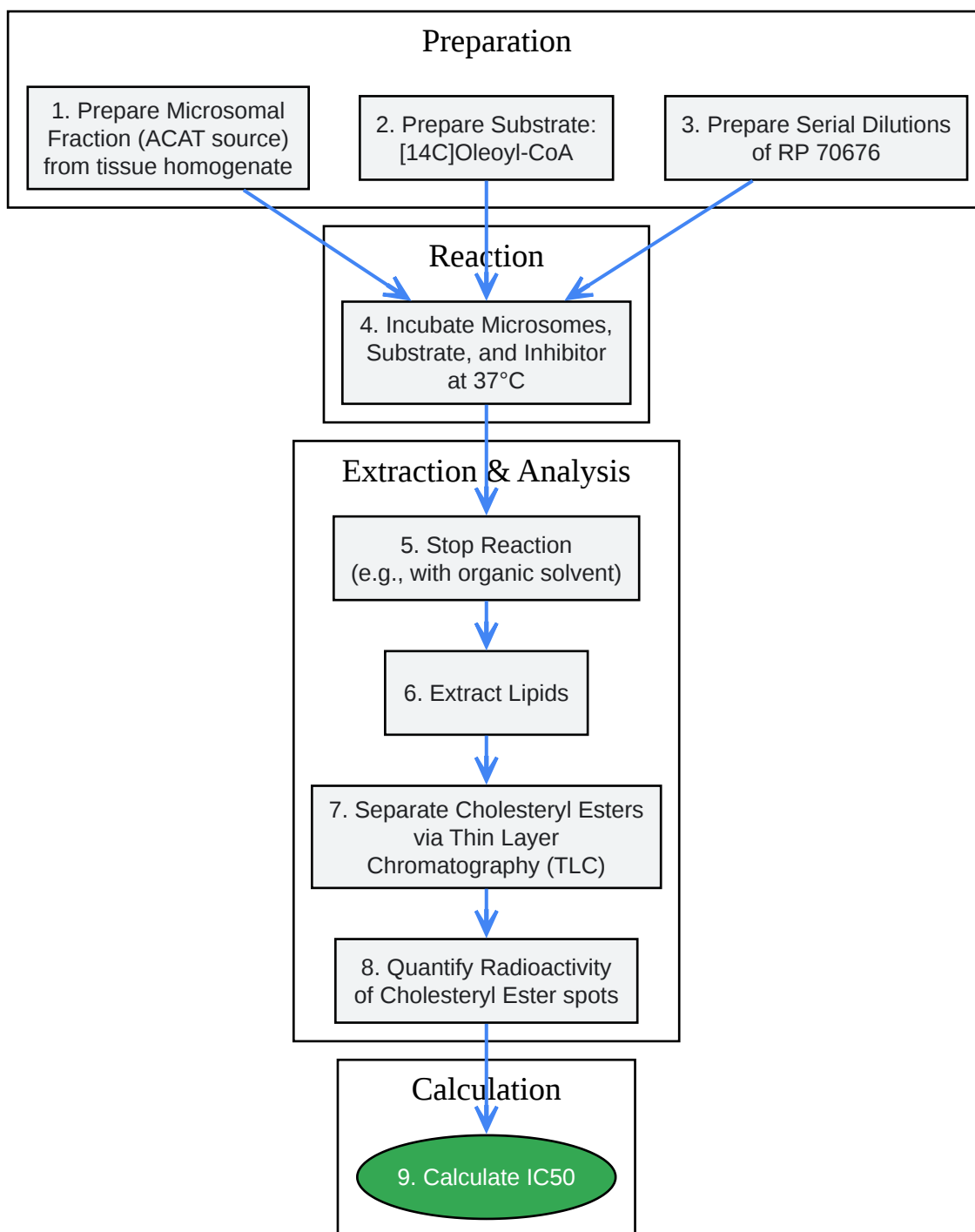
In vivo studies in New Zealand White (NZW) rabbits have shown that **RP 70676** is well absorbed following oral administration.[\[5\]](#)

Species	Dose	Administration Route	Observation	Reference
NZW Rabbits	10 mg/kg	Oral (p.o.)	Well absorbed with measurable plasma levels	<a href="#">[5]</a>

## Experimental Protocols

### ACAT Inhibition Assay (General Protocol)

A standardized experimental workflow for determining the IC<sub>50</sub> of ACAT inhibitors is outlined below. This protocol is a generalized representation based on standard biochemical assays for enzyme inhibition.



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Caption: Generalized workflow for an in vitro ACAT inhibition assay.

#### Methodology:

- **Enzyme Source Preparation:** Microsomal fractions containing ACAT are prepared from homogenized tissues (e.g., liver, intestine) through differential centrifugation.
- **Substrate Preparation:** A stock solution of the substrate, typically radiolabeled oleoyl-CoA (e.g., [14C]Oleoyl-CoA), is prepared in a suitable buffer.
- **Inhibitor Preparation:** **RP 70676** is dissolved in a solvent like DMSO to create a stock solution, from which serial dilutions are made.[\[3\]](#)
- **Reaction Incubation:** The microsomal preparation is pre-incubated with varying concentrations of **RP 70676** before initiating the reaction by adding the radiolabeled substrate. The reaction is allowed to proceed at 37°C for a defined period.
- **Reaction Termination and Lipid Extraction:** The reaction is stopped by adding a mixture of organic solvents (e.g., chloroform:methanol). Lipids, including the newly formed cholesteryl esters, are extracted into the organic phase.
- **Analysis:** The extracted lipids are separated using thin-layer chromatography (TLC).
- **Quantification:** The radioactivity of the spots corresponding to cholesteryl esters is measured using a scintillation counter.
- **IC50 Determination:** The percentage of inhibition at each concentration of **RP 70676** is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Solubility

Solvent	Concentration	Notes	Reference
DMSO	125 mg/mL (300.06 mM)	Requires sonication	<a href="#">[3]</a>

## Storage and Stability

Form	Temperature	Duration	Reference
Powder	-20°C	3 years	[3]
In Solvent	-80°C	1 year	[3]

## Conclusion

**RP 70676** is a well-characterized, potent inhibitor of ACAT with demonstrated activity across multiple species, including humans. Its oral bioavailability makes it a valuable tool for in vivo studies investigating the role of ACAT in cholesterol metabolism and related pathologies. The provided data and protocols offer a foundation for researchers to incorporate **RP 70676** into their studies. This product is intended for research use only and not for human or veterinary therapeutic use.[5]

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- To cite this document: BenchChem. [Technical Guide: RP 70676 (CAS 136609-26-2) - A Potent ACAT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663315#rp-70676-cas-number-136609-26-2-information\]](https://www.benchchem.com/product/b1663315#rp-70676-cas-number-136609-26-2-information)

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